molecular formula C8H6N4 B1266769 2-amino-1H-benzo[d]imidazole-5-carbonitrile CAS No. 63655-40-3

2-amino-1H-benzo[d]imidazole-5-carbonitrile

Cat. No. B1266769
CAS RN: 63655-40-3
M. Wt: 158.16 g/mol
InChI Key: PNMKRBOIMTZVLQ-UHFFFAOYSA-N
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Patent
US07951825B2

Procedure details

To a suspension of 3,4-diaminobenzonitrile (400 mg) in CH3OH (4 ml) was added BrCN (477 mg), followed by stirring at 20° C. for 14 hours. To the reaction mixture was added a 1M aqueous NaOH solution (0.117 ml), followed by concentration. To the residue was added chloroform:CH3OH=10:1 (10 ml), and the resulting insolubles were removed by filtration. The filtrate was concentrated, and the obtained residue was purified by silica gel column chromatography to obtain 2-amino-1H-benzimidazole-6-carbonitrile (311 mg) as pale orange color powders.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
477 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.117 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[NH2:10])[C:5]#[N:6].Br[C:12]#[N:13].[OH-].[Na+]>CO>[NH2:13][C:12]1[NH:1][C:2]2[CH:3]=[C:4]([C:5]#[N:6])[CH:7]=[CH:8][C:9]=2[N:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
NC=1C=C(C#N)C=CC1N
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
477 mg
Type
reactant
Smiles
BrC#N
Step Three
Name
Quantity
0.117 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
by stirring at 20° C. for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration
ADDITION
Type
ADDITION
Details
To the residue was added chloroform
CUSTOM
Type
CUSTOM
Details
CH3OH=10:1 (10 ml), and the resulting insolubles were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
NC1=NC2=C(N1)C=C(C=C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 311 mg
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.